molecular formula C20H22N4O6 B2576998 methyl 2-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate CAS No. 1021133-74-3

methyl 2-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate

Cat. No.: B2576998
CAS No.: 1021133-74-3
M. Wt: 414.418
InChI Key: FVLDBCJHBFYYQO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[2,3-d]pyrimidine class, a scaffold known for its pharmacological relevance in kinase inhibition and anticancer research . Structurally, it features a pyrrolo[2,3-d]pyrimidine core with a 2-methoxyethyl substituent at position 7, methyl groups at positions 1 and 3, and a carboxamido-linked benzoate moiety at position 4. Its molecular formula is C₂₁H₂₄N₄O₇, with a calculated molecular weight of 444.44 g/mol.

Properties

IUPAC Name

methyl 2-[[7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6/c1-22-17-13(18(26)23(2)20(22)28)11-15(24(17)9-10-29-3)16(25)21-14-8-6-5-7-12(14)19(27)30-4/h5-8,11H,9-10H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLDBCJHBFYYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CCOC)C(=O)NC3=CC=CC=C3C(=O)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate, a complex pyrrolopyrimidine derivative, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C18_{18}H20_{20}N4_{4}O4_{4}
  • CAS Number : 1086386-34-6

Its structure features a pyrrolopyrimidine core fused with various functional groups that contribute to its biological activity. The presence of the methoxyethyl group and carboxamide moiety enhances its solubility and interaction with biological targets.

Anticancer Properties

Research has demonstrated that pyrrolopyrimidine derivatives exhibit significant anticancer activity. The compound has been shown to inhibit tumor growth in various cancer cell lines. For instance:

  • Mechanism of Action : It is believed to interfere with cell cycle progression and induce apoptosis in cancer cells by modulating key signaling pathways such as the MAPK/ERK pathway.
  • Case Study : In vitro studies indicated that specific analogs of this compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231) .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored:

  • Target Enzyme : It exhibits inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process.
  • Experimental Results : Studies using RAW264.7 macrophages showed that the compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) upon stimulation with lipopolysaccharides (LPS) .

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against various pathogens:

  • Spectrum of Activity : It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.
  • Mechanism : The antimicrobial action is thought to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption and Distribution : Initial studies suggest good oral bioavailability and distribution due to its lipophilic nature.
  • Metabolism : The compound undergoes hepatic metabolism primarily through cytochrome P450 enzymes.
  • Excretion : Renal excretion appears to be the primary route for elimination .

Comparative Analysis with Similar Compounds

Compound TypeBiological ActivityMechanism of Action
PyrrolopyrazinesAntimicrobial, AnticancerKinase inhibition
PyrazolopyrimidinesAntitumorCell cycle arrest
Methylated PyrrolopyrimidinesAnti-inflammatoryCOX inhibition

This table highlights how this compound compares with other compounds in terms of biological activity and mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Functional Group Variations

The compound’s structural analogs differ in substituents, heterocyclic cores, and biological activities. Key comparisons include:

Compound Name & Structure Core Structure Key Substituents Molecular Weight (g/mol) logP (Calculated) Biological Activity References
Methyl 2-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate Pyrrolo[2,3-d]pyrimidine 2-Methoxyethyl, 1,3-dimethyl, carboxamido benzoate 444.44 1.98 Kinase inhibition (hypothesized)
Ethyl-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate (3) Pyrrolo[2,3-d]pyrimidine Amino benzoate, ethyl ester 310.33 2.15 Kinase inhibition (EGFR targets)
7-Cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide Pyrrolo[2,3-d]pyrimidine Cyclopentyl, sulfamoylphenylamino, dimethyl carboxamide 455.54 2.75 Anticancer (multi-kinase targets)
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo[3,2-a]pyrimidine Trimethylbenzylidene, methylfuran, cyano 386.42 3.20 Antimicrobial
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Imidazo[1,2-a]pyridine Nitrophenyl, phenethyl, cyano, dicarboxylate 531.53 3.65 Not reported

Physicochemical and Pharmacokinetic Properties

  • logP : The target compound’s logP (1.98) suggests moderate lipophilicity, favorable for membrane permeability but lower than analogs like 11a (logP 3.20), which may suffer from poor aqueous solubility .
  • Molecular Weight : At 444.44 g/mol, the compound is within Lipinski’s rule limits (<500 g/mol), unlike 1l (531.53 g/mol), which may face bioavailability challenges .

Kinase Inhibition Potential

The sulfamoylphenyl group in ’s compound confers nanomolar potency against VEGFR2, while the target compound’s 2-methoxyethyl group may enhance solubility for CNS targets .

Stability and Metabolic Considerations

The 2-methoxyethyl substituent may reduce metabolic degradation compared to 3 ’s ethyl ester, which is prone to hydrolysis. However, the benzoate ester in the target compound could still undergo esterase-mediated cleavage in vivo .

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